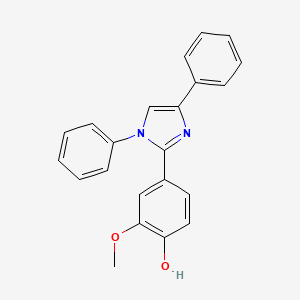![molecular formula C25H36ClNO2 B15165120 4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride CAS No. 590366-97-5](/img/structure/B15165120.png)
4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride is a pyridinium salt, a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals .
Méthodes De Préparation
The synthesis of 4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 4-carboxypyridine with 4-dodecylbenzyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used .
Applications De Recherche Scientifique
4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cell function and signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
- 4-Carboxy-1-methylpyridin-1-ium chloride
- 3-Carboxy-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyridin-1-ium iodide
These compounds share similar structural features but differ in their substituents and specific properties. The uniqueness of this compound lies in its long dodecyl chain, which imparts specific hydrophobic properties and influences its interactions in various applications .
Propriétés
Numéro CAS |
590366-97-5 |
|---|---|
Formule moléculaire |
C25H36ClNO2 |
Poids moléculaire |
418.0 g/mol |
Nom IUPAC |
1-[(4-dodecylphenyl)methyl]pyridin-1-ium-4-carboxylic acid;chloride |
InChI |
InChI=1S/C25H35NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-15-23(16-14-22)21-26-19-17-24(18-20-26)25(27)28;/h13-20H,2-12,21H2,1H3;1H |
Clé InChI |
RYISJAJXDSRUHM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Dioxaspiro[4.4]nonan-8-one, 3,4-bis(phenylmethoxy)-, (3R,4S,5R)-](/img/structure/B15165059.png)
![Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl-](/img/structure/B15165060.png)
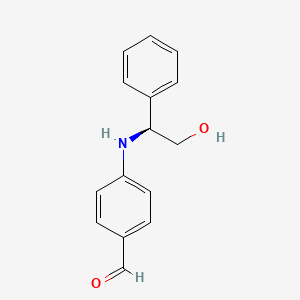
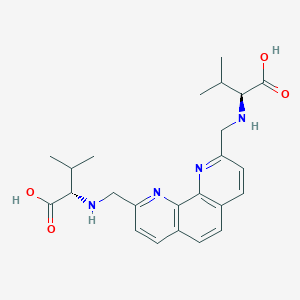
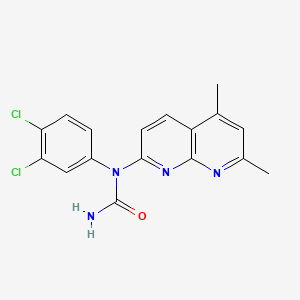
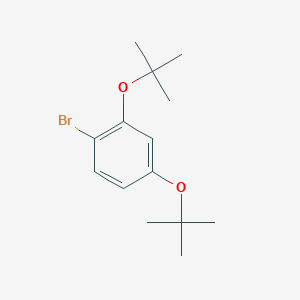
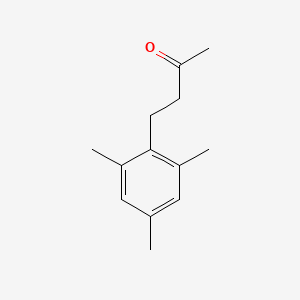


![2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B15165105.png)

![{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile](/img/structure/B15165122.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid](/img/structure/B15165127.png)
